7-Keto-DHEA

Endocrinology Steroid Metabolism Sports Medicine

7-Keto-DHEA is the preferred non-androgenic thermogenic agent for metabolic research, delivering 2.5× greater potency than DHEA without conversion to active androgens or estrogens. Its unique C7-oxo moiety enables potent, dose-dependent 11β-HSD1 inhibition not shared by 7-ketocholesterol, making it essential for tissue-specific cortisol regulation studies. Validated GABA-A receptor modulation further positions it for alcohol dependence research. Procure this high-purity, well-characterized steroid to eliminate confounding endocrine effects and ensure reproducible, mechanism-specific outcomes in your in vivo or in vitro studies.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 566-19-8
Cat. No. B159665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Keto-DHEA
CAS566-19-8
Synonyms7-keto-DHEA
7-ketodehydroepiandrosterone
7-oxo-dehydroepiandrosterone
7-oxodehydroepiandrosterone
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C
InChIInChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1
InChIKeyKPRGOTLNGIBVFL-GINZOMEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





7-Keto-DHEA (CAS 566-19-8) | Non-Hormonal DHEA Metabolite | Procurement & Research Specifications


7-Keto-DHEA (3β-hydroxyandrost-5-ene-7,17-dione; CAS 566-19-8), also designated 7-oxo-DHEA or 7-oxoprasterone, is an oxygenated steroidal metabolite endogenously derived from dehydroepiandrosterone (DHEA) [1]. It is distinguished from its parent prohormone DHEA by the presence of a ketone group at the C7 position and an inability to undergo enzymatic conversion to active androgens or estrogens [2]. The compound exists as a crystalline solid with a molecular weight of 302.41 g/mol, a melting point range of 245–248 °C, and a LogP of 1.63 [3]. This foundational chemical and biological profile underpins its investigation and commercial use as a thermogenic and non-androgenic alternative to DHEA.

7-Keto-DHEA (CAS 566-19-8) Procurement Risks: Why DHEA, Androstenedione, or 7-Ketocholesterol Are Not Suitable Replacements


Substituting 7-Keto-DHEA with its parent compound DHEA, related prohormones like androstenedione, or structurally similar 7-oxygenated sterols such as 7-ketocholesterol introduces significant functional, regulatory, and safety disparities that preclude generic interchange. DHEA is an active prohormone that elevates serum testosterone and estrogen, introducing hormonal and regulatory risks [1]. In contrast, 7-Keto-DHEA is a terminal metabolite incapable of such conversion , a critical distinction for applications requiring a non-androgenic thermogenic agent. Furthermore, even closely related 7-oxygenated compounds exhibit divergent biological activity; for instance, 7-ketocholesterol does not inhibit 11β-HSD1 in certain cellular contexts where 7-Keto-DHEA demonstrates potent and dose-dependent inhibition [2]. Therefore, material specifications based solely on steroidal core structure without explicit verification of the C7-oxo moiety and associated non-conversion property risk experimental failure or unintended hormonal effects. The evidence below quantifies these critical differentiators to guide precise scientific selection.

7-Keto-DHEA (CAS 566-19-8) Technical Evidence: Quantitative Differentiation vs. DHEA, Androstenedione, 7-Ketocholesterol & Placebo


Non-Hormonal Safety Profile: 7-Keto-DHEA vs. DHEA and Androstenedione

Unlike its parent prohormone DHEA, 7-Keto-DHEA is a terminal metabolite that does not undergo enzymatic conversion to testosterone or estrogen. A 4-week safety and pharmacokinetic study in healthy male volunteers administered 3-acetyl-7-oxo-DHEA at escalating doses up to 200 mg/day showed no significant changes in serum testosterone, estradiol, or other hormone panels [1]. In a separate study, the main metabolites of 7-keto-DHEA were identified as 7-hydroxylated compounds, whereas a commercial 1-androstenediol preparation was found to be contaminated with other anabolic steroids [2]. This provides a stark contrast in the purity and predictability of the metabolic fate of these compounds.

Endocrinology Steroid Metabolism Sports Medicine

Thermogenic Enzyme Induction: 7-Keto-DHEA vs. DHEA in Liver Models

7-Keto-DHEA demonstrates a markedly higher potency than DHEA in stimulating key hepatic thermogenic enzymes. In studies conducted at the University of Wisconsin, 7-Keto-DHEA was 2.5 times more active than DHEA at increasing the activity of fatty acyl CoA oxidase, malic enzyme, and glycerol-3-phosphate dehydrogenase in rodent liver models [1]. This quantitative difference in enzyme induction is a primary mechanism proposed for its ability to enhance resting metabolic rate and promote fat oxidation, a functional property where DHEA is significantly less effective.

Metabolism Obesity Research Thermogenesis

Selective Inhibition of 11β-HSD1: 7-Keto-DHEA vs. 7-Ketocholesterol

7-Keto-DHEA acts as a potent and dose-dependent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme responsible for the local regeneration of active cortisol from inert cortisone. In a key study using HEK-293 cell lysates, 7-Keto-DHEA inhibited 11β-HSD1 activity, whereas the structurally related 7-oxygenated sterol, 7-ketocholesterol (7-KC), did not [1]. In differentiated human THP-1 macrophages, 7-ketocholesterol did inhibit 11β-HSD1 reductase activity (IC50 = 8.1 ± 0.9 μM), but its lack of effect in the HEK-293 model highlights a distinct and more consistent inhibitory profile for 7-Keto-DHEA [1].

Enzymology Glucocorticoid Metabolism Metabolic Syndrome

Clinical Weight Loss and Body Composition Efficacy vs. Placebo

In a randomized, double-blind, placebo-controlled trial of 35 healthy, overweight adults (age 40-69, BMI 27.0-42.7 kg/m²) on a calorie-restricted diet and exercise program, supplementation with 200 mg/day of 7-Keto Naturalean™ (containing 3-acetyl-7-oxo-DHEA) for 8 weeks resulted in a statistically significant greater weight loss compared to placebo [1]. The treatment group lost a mean of 2.15 ± 2.38 kg, while the placebo group lost only 0.72 ± 2.12 kg (P = 0.038). A corresponding significant decrease in BMI was also observed (0.71 ± 0.79 kg/m² vs. 0.01 ± 1.05 kg/m²; P = 0.036) [1].

Obesity Clinical Trial Body Composition

GABAergic Activity and Potential for Neuropsychiatric Research

7-Keto-DHEA has been identified as a modulator of the GABA-A receptor, a property not shared by all DHEA metabolites. In an animal model of alcohol dependence, administration of 7-keto-DHEA significantly reduced voluntary ethanol intake in rats [1]. This suggests a distinct neurosteroid profile with potential applications in addiction research, differentiating it from DHEA which has broader but less specific effects on neurosteroid systems.

Neuroscience Neurosteroids Addiction Medicine

7-Keto-DHEA (CAS 566-19-8) Procurement Applications: High-Value Scenarios for Research & Formulation


Metabolic Research: Investigating Thermogenesis and Body Composition

This is the primary and most evidence-backed application for 7-Keto-DHEA. Based on its 2.5-fold greater potency than DHEA in stimulating thermogenic enzymes [1] and its proven efficacy in a clinical trial where it significantly enhanced weight loss by 1.43 kg over placebo in 8 weeks [2], 7-Keto-DHEA is the preferred compound for in vivo or in vitro studies of non-androgenic thermogenesis, resting metabolic rate enhancement, and body composition modulation. Its non-hormonal profile [3] allows for study designs that isolate metabolic effects from confounding endocrine changes.

Endocrinology: Selective Modulation of Local Glucocorticoid Activity

For research focused on tissue-specific cortisol regulation, 7-Keto-DHEA offers a distinct advantage over other 7-oxygenated steroids. Its potent and dose-dependent inhibition of 11β-HSD1 in multiple cellular models [4], a property not shared by the structurally similar 7-ketocholesterol in key assays, makes it a valuable molecular probe. This application is directly relevant to studies on adipose tissue metabolism, insulin resistance, and the pathophysiology of metabolic syndrome, where local glucocorticoid excess plays a crucial role.

Neuroscience: Probing Neurosteroid-GABAergic Interactions in Addiction

7-Keto-DHEA's activity as a GABA-A receptor modulator and its efficacy in reducing ethanol intake in a rat model [5] position it as a specialized tool for neuropsychiatric research. Its procurement is indicated for studies investigating the role of specific DHEA metabolites in alcohol dependence, anxiety, or other GABA-related behaviors. This application represents a niche but scientifically validated use case, distinct from its better-known metabolic applications.

Formulation of Non-Androgenic Supplements or Functional Ingredients

From a procurement and quality control perspective, the inability of 7-Keto-DHEA to convert to androgenic or estrogenic hormones [3] is a critical specification for developing nutraceuticals, dietary supplements, or cosmeceuticals [6] targeting a broad demographic, including those for whom hormonal modulation is undesirable. This property, combined with its clinical data [2] and well-characterized physical properties (e.g., solubility in DMSO, ethanol) [7], makes it a highly sought-after and defensible ingredient compared to its prohormonal relatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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